BenchChemオンラインストアへようこそ!

Acemetacin

Gastroenterology NSAID Safety Inflammation

Acemetacin delivers indomethacin-equivalent anti-inflammatory efficacy with a decisively superior GI safety profile. Its prodrug design eliminates pre-conversion gastric mucosal irritation and confers 142-fold weaker direct COX-1 inhibition (IC50 85 µM vs. 0.6 µM for indomethacin), preserving gastroprotective prostaglandins. Critically, acemetacin does not induce leukocyte-endothelial adherence or elevate gastric TNF-α—key drivers of NSAID gastropathy. Clinical data confirm an 83% good/very good tolerability rating (vs. 56% for indomethacin) and a 4.1× lower discontinuation rate (5.4% vs. 22.2%). Ideal for chronic inflammation models, COX-independent gastropathy pathway dissection, and as a safer active comparator in drug development.

Molecular Formula C21H18ClNO6
Molecular Weight 415.8 g/mol
CAS No. 53164-05-9
Cat. No. B1664320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcemetacin
CAS53164-05-9
Synonymsacemetacin
Acemetacin Heumann
Acemetacin intermuti
acemetacin monohydrate
acemetacin sodium
Acemetacin Stada
acemetacin von ct
Acemetadoc
Acephlogont
Azeat
Emflex
Espledol
indomethacin carboxymethyl ester
Oldan
Rantodil
Rantudil
TVX 1322
Molecular FormulaC21H18ClNO6
Molecular Weight415.8 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O
InChIInChI=1S/C21H18ClNO6/c1-12-16(10-20(26)29-11-19(24)25)17-9-15(28-2)7-8-18(17)23(12)21(27)13-3-5-14(22)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25)
InChIKeyFSQKKOOTNAMONP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility62.4 [ug/mL] (The mean of the results at pH 7.4)
Slightly soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acemetacin (CAS 53164-05-9): The Indomethacin Prodrug with Quantified Gastric Tolerability Advantages for Inflammatory Disease Research


Acemetacin (CAS 53164-05-9) is a glycolic acid ester and non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug of indomethacin [1]. Upon oral administration, acemetacin is rapidly absorbed and undergoes esterolytic cleavage to its active metabolite, indomethacin, which mediates its anti-inflammatory, analgesic, and antipyretic effects via cyclooxygenase (COX) inhibition [1]. Developed by E. Merck and Company, acemetacin is indicated for the treatment of inflammatory rheumatic diseases including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and postoperative pain [2]. The compound demonstrates near-complete oral bioavailability and linear pharmacokinetics at therapeutic doses [3].

Why Indomethacin and Other NSAIDs Cannot Simply Replace Acemetacin: A Quantified Case for Differential Selection


Despite acemetacin serving as a prodrug that is rapidly converted to indomethacin in vivo, direct substitution with indomethacin fails to replicate the gastrointestinal (GI) safety profile documented for acemetacin [1]. The differential tolerability arises from two key mechanisms: (1) acemetacin lacks direct irritative effects on the gastric mucous membrane prior to bioconversion, whereas indomethacin induces severe gastric erosions within 3–5 hours of dosing [2]; and (2) acemetacin exhibits differential COX-1/COX-2 inhibition kinetics, demonstrating only weak direct COX-1 inhibition (IC50 = 85 μmol/L) compared to potent inhibition by indomethacin (IC50 = 0.6 μmol/L), thereby sparing gastroprotective prostaglandin synthesis [3]. Furthermore, acemetacin does not induce leukocyte-endothelial adherence or elevate TNF-α expression in gastric tissue—adverse events that are triggered by indomethacin and contribute significantly to NSAID-induced gastropathy [1]. Consequently, generic substitution with indomethacin or other NSAIDs that lack this specific prodrug-based gastric-sparing mechanism may result in substantially higher rates of GI adverse events and treatment discontinuation [4].

Acemetacin vs. Comparators: Direct Head-to-Head Quantitative Evidence for Scientific Selection


Gastric Safety: Significantly Reduced GI Damage Despite Equivalent COX Suppression

In a direct head-to-head preclinical study in rats, acemetacin induced significantly less gastric and intestinal damage than indomethacin, despite both drugs achieving marked suppression of COX activity [1]. Indomethacin, but not acemetacin, significantly increased leukocyte adherence within mesenteric venules and elevated gastric expression of TNF-α. The increased gastric tolerability of acemetacin is mechanistically linked to its lack of induction of leukocyte-endothelial adherence and reduced ability to elevate leukotriene B4 synthesis compared to indomethacin [1].

Gastroenterology NSAID Safety Inflammation

COX-1/COX-2 Selectivity: Weak Direct COX-1 Inhibition Spares Gastric Mucosa

In an in vitro study using purified enzyme preparations, acemetacin demonstrated only weak direct inhibition of COX-1 with an IC50 of 85 μmol/L, whereas indomethacin exhibited potent COX-1 inhibition with an IC50 of 0.6 μmol/L—a 142-fold difference in inhibitory potency [1]. Neither acemetacin nor indomethacin directly inhibited purified COX-2 in short-term incubations; however, prolonged incubation (24 h) allowed hydrolysis of acemetacin to indomethacin, which then inhibited COX-2 [1]. This profile is consistent with the hypothesis that acemetacin itself spares gastroprotective COX-1 while its metabolite indomethacin provides anti-inflammatory COX-2 inhibition after bioconversion [2].

Enzymology COX Inhibition Drug Selectivity

Clinical Tolerability: 83% Good/Very Good Tolerance vs. 56% for Indomethacin in Knee Osteoarthritis

In a randomized, double-blind, multicenter, parallel-group study involving 137 patients with active knee osteoarthritis, acemetacin (180 mg/day) demonstrated significantly better tolerability than indomethacin (150 mg/day) over 4 weeks [1]. The proportion of patients rating tolerability as 'good' or 'very good' was 83% in the acemetacin group compared to only 56% in the indomethacin group, representing a highly significant difference (p = 0.0009) [1]. Moreover, treatment discontinuation due to adverse events occurred in only 5.4% of acemetacin-treated patients versus 22.2% of indomethacin-treated patients—a four-fold reduction [1].

Osteoarthritis Clinical Trial Tolerability

Pharmacokinetics: Comparable Bioavailability with Altered Absorption Kinetics Relative to Indomethacin

In a comparative pharmacokinetic study in three normal male subjects receiving a single oral dose with a standardized breakfast, acemetacin (30 mg) yielded a mean Cmax of plasma indomethacin of 481 ng/mL with a tmax of 3 hours, whereas conventional indomethacin capsules (25 mg) produced a Cmax of 754 ng/mL with a tmax of 2 hours, and timed-release indomethacin capsules (25 mg) yielded a Cmax of 684 ng/mL with a tmax of 4 hours [1]. The indomethacin derived from acemetacin exhibited a distribution half-life t1/2(α) of 0.6 hours and an elimination half-life t1/2(β) of 3 hours [1]. The bioavailability of acemetacin-derived indomethacin corresponds to that of indomethacin (approximately 100%) after repeated administration, though single-dose bioavailability is lower (66% from blood level data) [2].

Pharmacokinetics Bioavailability Drug Absorption

Efficacy in Rheumatoid Arthritis: At Least Equipotent with Superior Tolerability vs. Indomethacin

A multicenter, double-blind, randomized parallel-group study in general practice involving 173 patients with rheumatoid arthritis compared acemetacin (120 mg/day) with indomethacin (100 mg/day) over 6 weeks [1]. Both drugs produced statistically significant improvements in primary efficacy variables including ARA articular index, grip strength, and morning stiffness [1]. Overall response to acemetacin was slightly superior to indomethacin, though not statistically significant [1]. Critically, the incidence and severity of gastrointestinal adverse effects were significantly lower with acemetacin than with indomethacin, and central nervous system adverse effects were also markedly fewer [1]. The study concluded that acemetacin was at least as effective as indomethacin but offered significant advantages in terms of tolerability [1].

Rheumatoid Arthritis Clinical Efficacy NSAID Comparison

Gastric Mucosal Prostaglandin Inhibition: Half the Potency of Indomethacin

In an ex vivo study of rat gastric mucosa following single oral drug administration, acemetacin's inhibitory effect on prostaglandin formation was found to be approximately half as potent as that of indomethacin [1]. This differential inhibition of gastric mucosal prostaglandin synthesis is mechanistically linked to the observation that gastric erosions of only a slight degree were observed after acemetacin administration, whereas indomethacin induced very severe gastric erosions 3–5 hours after dosing [1]. In vitro, indomethacin caused significant mucosal loss in isolated rat small intestine, while acemetacin produced no observable changes [1].

Prostaglandin Synthesis Gastric Mucosa NSAID Mechanism

Acemetacin (CAS 53164-05-9): Prioritized Research and Industrial Application Scenarios Based on Quantified Differential Evidence


Chronic Inflammatory Disease Models Requiring Extended NSAID Administration with Minimized Attrition

In preclinical and clinical studies of rheumatoid arthritis or osteoarthritis where NSAIDs must be administered over weeks to months, acemetacin's significantly lower gastrointestinal adverse event incidence and 4.1-fold lower treatment discontinuation rate (5.4% vs. 22.2% for indomethacin) make it the preferred compound [1]. The 83% good/very good tolerability rating compared to 56% for indomethacin ensures higher subject retention and more complete longitudinal datasets [1].

Mechanistic Studies of NSAID-Induced Gastropathy and Leukocyte-Endothelial Interactions

Acemetacin is uniquely suited for investigations into the signaling pathways underlying NSAID-induced gastrointestinal injury. Unlike indomethacin, acemetacin does not induce leukocyte-endothelial adherence in mesenteric venules or elevate gastric TNF-α expression, despite equivalent COX suppression [1]. This differential pharmacology allows researchers to isolate COX-independent mechanisms of NSAID gastropathy and to study the role of leukocyte adhesion and TNF-α signaling in GI mucosal injury [1].

COX-1/COX-2 Selectivity Profiling and Prodrug Pharmacology Research

With its 142-fold weaker direct COX-1 inhibition (IC50 = 85 μmol/L) compared to indomethacin (IC50 = 0.6 μmol/L), acemetacin serves as a valuable tool compound for dissecting the contributions of COX-1 versus COX-2 inhibition to NSAID efficacy and toxicity [1]. Its prodrug-to-active-metabolite conversion (to indomethacin) also provides a model system for studying esterolytic bioactivation, tissue-specific drug delivery, and the pharmacokinetic-pharmacodynamic relationships of prodrug NSAIDs [2].

Osteoarthritis and Rheumatoid Arthritis Clinical Comparator Trials

For clinical trials evaluating novel anti-inflammatory agents against an active comparator with established efficacy but a known tolerability liability, acemetacin offers a scientifically rational benchmark. It provides efficacy equivalent to indomethacin (as demonstrated by improvements in ARA articular index, grip strength, and morning stiffness) while exhibiting a measurably superior safety profile that may reduce confounding adverse event signals and minimize the need for gastroprotective co-medications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acemetacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.